molecular formula C9H16N2O3Si B8483057 2-Diazonio-3-oxo-1-[2-(trimethylsilyl)ethoxy]but-1-en-1-olate CAS No. 94153-59-0

2-Diazonio-3-oxo-1-[2-(trimethylsilyl)ethoxy]but-1-en-1-olate

Cat. No. B8483057
CAS RN: 94153-59-0
M. Wt: 228.32 g/mol
InChI Key: MVRZUQMXYFJHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazonio-3-oxo-1-[2-(trimethylsilyl)ethoxy]but-1-en-1-olate is a useful research compound. Its molecular formula is C9H16N2O3Si and its molecular weight is 228.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Diazonio-3-oxo-1-[2-(trimethylsilyl)ethoxy]but-1-en-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Diazonio-3-oxo-1-[2-(trimethylsilyl)ethoxy]but-1-en-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

94153-59-0

Molecular Formula

C9H16N2O3Si

Molecular Weight

228.32 g/mol

IUPAC Name

2-trimethylsilylethyl 2-diazo-3-oxobutanoate

InChI

InChI=1S/C9H16N2O3Si/c1-7(12)8(11-10)9(13)14-5-6-15(2,3)4/h5-6H2,1-4H3

InChI Key

MVRZUQMXYFJHTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)OCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trimethylsilylethyl acetoacetate (10.6 g, 50.0 mmol) and triethylamine (7.10 mL, 51.5 mmol) in acetonitrile (85 mL) was added in an ice-bath p-toluenesulfonyl azide (10.0 g, 50.7 mmol) and the reaction mixture stirred at room temperature for 20 h. After evaporation of the solvent in vacuo, the residue was extracted with Et2O (90 mL) and this extract was washed with a solution of KOH (3.0 g) in H2O (83 mL) and again a solution of KOH (0.9 g) in H2O (30 mL), then brine, and dried (Na2SO4). Evaporation of the solvent in vacuo gave 11.6 g of a crude oil which was purified by column chromatography (SiO2, 150 g) eluting with 20% EtOAc/Hexanes, to obtain 9.65 g (42.3 mmol, yield 84.5%) of the title compound as yellowish oil: Rf 0.44 (20% EtOAc/Hex); ir (neat)νmax : 2130 (C=N2), 1715 (ester), and 1660 (ketone) cm-1 ; uv (CH2Cl2)λmax : 257 nm (ε7200); 1Hmr (CDCl3)δ: 0.07 (9H, s, SiMe3), 1.03 (2H, `t` J=8 Hz, CH2Si), 2.47 (3H, s, COCH3), and 4.30 (2H, `t` J=8 Hz, CO2CH2 ppm.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
84.5%

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